2-Methylimidazole zinc salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Methylimidazole zinc salt can be synthesized through a simple one-step chemical method. The process involves mixing 2-methylimidazole and zinc nitrate hexahydrate in a methanol solution . The reaction typically occurs at room temperature, and the resulting product is a highly crystalline ZIF-8 . Other methods include solvothermal synthesis, where the reaction is carried out in an organic solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale solvothermal synthesis due to its efficiency and ability to produce high-quality crystals . The choice of solvent and zinc source can significantly influence the properties of the final product .

Analyse Chemischer Reaktionen

Oxidation Reactions

The zinc center in ZIF-8 can undergo oxidation, altering its oxidation state and framework stability. For example:

-

Air oxidation : Prolonged exposure to oxygen at elevated temperatures (>300°C) leads to partial oxidation of Zn²⁺, forming ZnO clusters within the framework .

Reduction Reactions

Reductive environments modify ZIF-8’s electronic properties:

-

Hydrogen reduction : At 200–250°C under H₂ flow, Zn²⁺ is reduced to metallic Zn nanoparticles, collapsing the framework into a porous carbon matrix .

Substitution Reactions

Ligand exchange is critical for functionalizing ZIF-8:

-

Imidazole substitution : 2-Methylimidazole ligands can be replaced by other nitrogen donors (e.g., benzimidazole) in methanol/water solutions, altering pore size and catalytic activity .

Reaction Conditions and Reagents

Key parameters influencing reactivity include solvent, temperature, and stoichiometry:

Table 1: Common Reaction Conditions for ZIF-8 Modifications

Solvent-Dependent Reactivity

-

Aqueous vs. non-aqueous media :

Role of pH and Stoichiometry

-

Optimal synthesis : A 1:2 molar ratio of Zn(NO₃)₂·6H₂O to 2-methylimidazole in methanol yields crystalline ZIF-8 within 10 minutes at 20°C . Excess ligand (>1:16 ratio) causes rapid nucleation, producing smaller particles (50–100 nm) .

Catalysis

-

Knoevenagel condensation : ZIF-8’s basic sites catalyze aldehyde-ketone condensations with 92% yield under mild conditions (60°C, 6 hours) .

Thermal Stabilization

-

PVC stabilization : Blending ZIF-8 (0.72–2.40 wt%) with calcium/zinc stearates extends PVC degradation onset temperature from 180°C to 230°C by scavenging HCl radicals .

Table 2: Stability of ZIF-8 in Harsh Conditions

| Condition | Duration | Structural Integrity | Key Observation |

|---|---|---|---|

| Boiling water | 24 hours | Partially retained | 30% framework collapse |

| Concentrated HCl | 1 hour | Fully degraded | Complete dissolution of Zn²⁺ |

Wissenschaftliche Forschungsanwendungen

Catalysis

ZIF-8 exhibits remarkable catalytic properties due to its high surface area and porosity. The compound can facilitate various chemical reactions, making it suitable for:

- Organic Reactions : ZIF-8 has been utilized as a catalyst in organic transformations such as oxidation and condensation reactions. Its ability to stabilize transition states enhances reaction rates and selectivity.

- Electrocatalysis : The electrical conductivity of ZIF-8 has been exploited in electrocatalytic applications, particularly in fuel cells and batteries. Its porous structure allows for efficient electron transport and reactant accessibility .

Gas Adsorption and Separation

The high porosity and tunable structure of ZIF-8 make it an excellent candidate for gas adsorption and separation:

- Carbon Dioxide Capture : ZIF-8 demonstrates a high affinity for CO2, making it effective for carbon capture technologies. Studies have shown that adjusting the molar ratio of 2-methylimidazole to zinc nitrate can significantly influence the crystallinity and surface area of ZIF-8, enhancing its gas adsorption capabilities .

- Hydrogen Storage : The material's ability to adsorb hydrogen gas at room temperature positions it as a potential candidate for hydrogen storage solutions. Its structural properties allow for high volumetric storage densities .

Sensor Development

ZIF-8's unique structural characteristics lend themselves well to sensor applications:

- Chemical Sensors : The compound has been integrated into sensor devices for detecting volatile organic compounds (VOCs) and other hazardous gases. Its high surface area allows for increased interaction with target analytes, improving sensitivity and response times .

- Biosensors : Research indicates that ZIF-8 can be employed in biosensor platforms due to its biocompatibility and ability to immobilize biomolecules effectively, enhancing detection methods for biological analytes .

Material Science

ZIF-8 is also explored in material science for its potential in creating advanced materials:

- Composite Materials : By combining ZIF-8 with other materials such as carbon nanotubes (CNTs), researchers have developed composites that exhibit enhanced mechanical and electrical properties. These composites are promising for applications in electronics and energy storage systems .

- Nanostructured Materials : The synthesis of nanostructured ZIF-8 has opened avenues for developing materials with tailored properties for specific applications, including drug delivery systems in pharmaceuticals .

Case Study 1: CO2 Capture Efficiency

A study investigated the performance of ZIF-8 in capturing CO2 from flue gas emissions. The results indicated that the optimal molar ratio of 2-methylimidazole to zinc nitrate significantly improved the material's uptake capacity, achieving a CO2 adsorption rate of 3.5 mmol/g at room temperature .

Case Study 2: Development of a Chemical Sensor

Research focused on developing a chemical sensor using ZIF-8 to detect acetone vapors. The sensor demonstrated a rapid response time of less than 5 seconds with a detection limit of 0.1 ppm, showcasing the effectiveness of ZIF-8 in real-time monitoring applications .

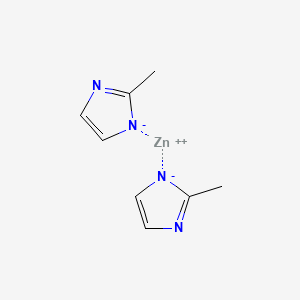

Wirkmechanismus

The mechanism by which 2-methylimidazole zinc salt exerts its effects involves the coordination of zinc ions with the nitrogen atoms of the 2-methylimidazole linkers . This coordination creates a highly porous structure that can adsorb and interact with various molecules. The molecular targets and pathways involved include the adsorption of gases and the catalytic conversion of substrates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-methylimidazole zinc salt include other zeolitic imidazolate frameworks such as:

ZIF-7: Composed of zinc ions and benzimidazole linkers.

ZIF-9: Contains cobalt ions and imidazole linkers.

ZIF-67: Made up of cobalt ions and 2-methylimidazole linkers.

Uniqueness

This compound is unique due to its exceptional thermal and chemical stability, large surface area, and tunable pore sizes . These properties make it highly versatile and suitable for a wide range of applications, from catalysis to gas adsorption and drug delivery .

Eigenschaften

CAS-Nummer |

59061-53-9 |

|---|---|

Molekularformel |

C8H12N4Zn+2 |

Molekulargewicht |

229.6 g/mol |

IUPAC-Name |

zinc;2-methyl-1H-imidazole |

InChI |

InChI=1S/2C4H6N2.Zn/c2*1-4-5-2-3-6-4;/h2*2-3H,1H3,(H,5,6);/q;;+2 |

InChI-Schlüssel |

WJTUNIDTVLYPBD-UHFFFAOYSA-N |

SMILES |

CC1=NC=C[N-]1.CC1=NC=C[N-]1.[Zn+2] |

Kanonische SMILES |

CC1=NC=CN1.CC1=NC=CN1.[Zn+2] |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ZIF-8 demonstrates selective gas adsorption capabilities. Studies have shown that the nitrogen atoms within the imidazole groups of ZIF-8 can interact with heavy rare earth elements (REEs) more strongly than non-REEs. [] This selectivity stems from the chemical interaction between the REEs and nitrogen atoms, involving the dissociation of water and the formation of REE-O bonds. [] This property makes ZIF-8 a promising material for applications like mining wastewater treatment and heavy REE recovery. [] Furthermore, research indicates that the interaction between ammonia and ZIF-8 is primarily physical, limited by steric hindrance due to the coordination mode of the imidazole ligands and the zinc atom. [] In contrast, ZIF-8 exhibits both physical and chemical adsorption of carbon dioxide. []

A: 2-Methylimidazole zinc salt (ZIF-8) is a metal-organic framework (MOF) synthesized using zinc nitrate hexahydrate and 2-methylimidazole as precursors. [] Structurally, ZIF-8 displays a rhombic dodecahedron morphology. [] Its large surface area and tunable pore structures are key characteristics influencing its applications. []

A: Research has demonstrated that microporous carbon derived from ZIF-8, with a pore size of approximately 0.5 nm, outperforms mesoporous carbon (CMK-3) with a larger pore size (around 4.0 nm) when used as an anode material in sodium-ion batteries. [] This superior performance is attributed to the microporous structure's ability to minimize irreversible capacity loss during the initial cycle, which is primarily caused by electrolyte decomposition. [] The micropores also enhance the reversibility of sodium ion storage in subsequent cycles, contributing to better overall battery performance. []

A: Yes, ZIF-8 can be combined with other materials to create composites with improved functionalities. For instance, researchers have successfully synthesized a novel photocatalyst by combining silver bromide (AgBr), silver chloride (AgCl), and ZIF-8. [] This AgBr/AgCl@ZIF-8 composite demonstrated superior photocatalytic degradation and antibacterial properties under visible light irradiation. []

A: ZIF-8 shows promise in addressing environmental challenges. One application lies in its ability to recover valuable elements from iron tailings, a significant mining waste product. [] A proposed three-stage process utilizes acid leaching, chemical precipitation, and ZIF-8 adsorption to selectively extract valuable elements like vanadium and molybdenum from these tailings. [] This highlights ZIF-8's potential contribution to sustainable resource management and waste recycling.

A: Yes, research suggests that incorporating ZIF-8 into a type-III porous liquid can significantly enhance its carbon dioxide capture capabilities. [] This finding highlights the potential of using ZIF-8 in developing advanced materials for carbon capture and storage technologies.

A: Computational methods like density functional theory (DFT) have been instrumental in elucidating the adsorption mechanisms of ZIF-8. [] These calculations provide insights into the interaction energies and binding preferences between ZIF-8 and target molecules, further guiding the design of ZIF-based materials for specific applications.

A: While ZIF-8 presents unique properties, other metal-organic frameworks (MOFs) like zinc-trimesic acid (ZnBTC) offer alternative options with potentially different adsorption behaviors and applications. [] The choice between ZIF-8 and alternatives depends on the specific requirements of the intended application, such as target molecule selectivity and operating conditions.

A: The choice of organic linker significantly influences the performance of MOFs. For example, ZnBTC with its trimesic acid linker exhibits a much higher ammonia intake compared to ZIF-8 with its 2-methylimidazole linker. [] This difference arises from the variations in their coordination modes and resulting steric hindrance, highlighting the importance of linker selection in MOF design. []

ANone: Various techniques are used to characterize ZIF-8. These include:

- X-ray diffraction (XRD) to determine crystal structure and phase purity. []

- Scanning electron microscopy (SEM) to analyze morphology and particle size. []

- UV-Vis diffuse reflectance spectroscopy (UV-DRS) to study optical properties and band gap. []

- X-ray photoelectron spectroscopy (XPS) to investigate elemental composition and chemical states. []

- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups and study bonding interactions. []

- Brunauer-Emmett-Teller (BET) surface area analysis to determine surface area and pore size distribution. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.